2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide
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Overview
Description
2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a furan ring, a pyrazine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The furan and pyrazine rings can participate in redox reactions.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can modify the furan and pyrazine rings.
Scientific Research Applications
2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan and pyrazine rings can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide: Similar structure but lacks the sulfonamide group.
2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonyl chloride: Similar structure but contains a sulfonyl chloride group instead of a sulfonamide group.
Uniqueness
2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is unique due to the presence of both the sulfonamide group and the combination of furan and pyrazine rings. This combination provides a distinct set of chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
2-bromo-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3S/c16-11-4-1-2-6-14(11)23(20,21)19-10-12-15(18-8-7-17-12)13-5-3-9-22-13/h1-9,19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMPGFATLZSTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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